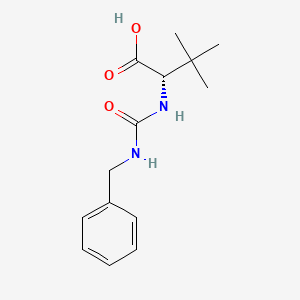

N-(Benzylcarbamoyl)-3-methyl-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

872703-74-7 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2S)-2-(benzylcarbamoylamino)-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)18)16-13(19)15-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)/t11-/m1/s1 |

InChI Key |

DMGVZGTWFRGQDJ-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the N-Derivatization of L-Valine

N-derivatization of L-valine is a key strategy for creating analogs with modified properties. This can involve the formation of ureas (carbamoyl derivatives), carbamates (as protecting groups), or direct alkylation of the nitrogen atom.

The synthesis of the titular compound, N-(Benzylcarbamoyl)-3-methyl-L-valine, involves the formation of a urea (B33335) linkage at the nitrogen atom of L-valine. This transformation can be effectively achieved through the reaction of an L-valine ester with benzyl (B1604629) isocyanate. The isocyanate group serves as a potent electrophile, readily attacked by the nucleophilic amino group of valine. The resulting product is a substituted urea. A subsequent hydrolysis step can remove the ester to yield the final carboxylic acid.

Table 1: Synthesis of N-Benzylcarbamoyl-L-valine

| Step | Reactants | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1. Urea Formation | L-valine methyl ester, Benzyl isocyanate | - | N-(Benzylcarbamoyl)-L-valine methyl ester | Forms the core N-carbamoyl linkage. |

| 2. Saponification | N-(Benzylcarbamoyl)-L-valine methyl ester | NaOH, H₂O | N-(Benzylcarbamoyl)-L-valine | Hydrolyzes the methyl ester to the free carboxylic acid. |

A common and extensively documented route for creating N-alkylated amino acids involves a two-step process: protection of the amino group followed by alkylation. In the context of valine derivatives, the benzyloxycarbonyl (Cbz) group is a widely used protecting group. evitachem.com

The synthesis of the related compound, Cbz-N-methyl-L-valine, begins with the protection of the amino group of L-valine using benzyl chloroformate (Cbz-Cl) under basic conditions. evitachem.com This reaction forms Cbz-L-valine. The subsequent N-methylation is a critical step for which several methods exist. A broadly applied method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen of the Cbz-protected valine, followed by reaction with a methylating agent like methyl iodide (MeI). monash.edu This approach yields Cbz-N-methyl-L-valine, an important intermediate for synthesizing biologically active peptides. chemicalbook.comchemicalbook.com

Table 2: Synthesis of Cbz-N-methyl-L-valine

| Step | Reactant | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1. Cbz Protection | L-Valine | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaOH) | Dichloromethane or Tetrahydrofuran | Cbz-L-valine |

| 2. N-Methylation | Cbz-L-valine | Sodium hydride (NaH), Methyl iodide (MeI) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Cbz-N-methyl-L-valine |

Beyond the formation of carbamoyl (B1232498) and Cbz-protected derivatives, other methods exist for the N-functionalization of L-valine. Reductive amination is a powerful technique for introducing N-alkyl groups. This involves reacting L-valine with an aldehyde or ketone in the presence of a reducing agent. For instance, reaction with formaldehyde followed by reduction can yield N,N-dimethyl valine. monash.edu

Furthermore, N-acylation with various acid chlorides or anhydrides in the presence of a base can be used to introduce a wide array of acyl groups to the nitrogen atom. ncert.nic.in These reactions are fundamental in peptide synthesis, where the amino group of one amino acid is acylated by the activated carboxyl group of another. ncert.nic.in

Reaction Mechanisms in Derivative Synthesis

The synthesis of L-valine derivatives is governed by well-established reaction mechanisms, primarily involving nucleophilic attack by the amino group. The efficiency and selectivity of these reactions are often enhanced by the use of specialized coupling agents.

The derivatization of the nitrogen in L-valine fundamentally relies on its nucleophilic character.

Nucleophilic Acylation: In reactions like Cbz protection or peptide bond formation, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride, anhydride, or an activated carboxylic acid. ncert.nic.in This process proceeds through a tetrahedral intermediate, which then collapses to form the new amide or carbamate linkage by expelling a leaving group. masterorganicchemistry.com

Nucleophilic Alkylation: In N-methylation, the deprotonated nitrogen anion (formed by a strong base) is a potent nucleophile. It attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide ion and forming the N-methyl bond. monash.edu

In many acylation reactions, particularly in peptide synthesis, the carboxylic acid is not reactive enough to be directly attacked by the amine. Coupling agents are therefore used to activate the carboxyl group, converting it into a better electrophile. bachem.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a classic dehydrating agent used to form amide bonds. wikipedia.org It reacts with the carboxyl group of an amino acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comlibretexts.org This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, forming the peptide bond and releasing dicyclohexylurea (DCU) as a byproduct. wikipedia.orgcreative-peptides.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and ability to reduce racemization. chemicalbook.comrsc.org In the presence of a non-nucleophilic base like DIEA, the carboxylic acid is deprotonated. youtube.com The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to a highly reactive OAt-active ester. wikipedia.org This active ester is then readily acylated by the amine nucleophile. wikipedia.orgyoutube.com

DIEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIEA is a sterically hindered tertiary amine. Its bulk prevents it from acting as a nucleophile itself, but it serves as an effective base to deprotonate the carboxylic acid and to neutralize any acidic byproducts formed during the coupling reaction, such as the proton released from the attacking amine. youtube.comyoutube.com

Table 3: Summary of Common Coupling Agents and Additives

| Reagent | Abbreviation | Class | Role in Reaction |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Activates carboxyl group via an O-acylisourea intermediate. creative-peptides.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Uronium Salt | Activates carboxyl group by forming a highly reactive OAt-active ester. chemicalbook.comwikipedia.org |

| N,N-Diisopropylethylamine | DIEA | Tertiary Amine Base | Non-nucleophilic base for deprotonation and neutralization. youtube.com |

| 4-Dimethylaminopyridine | DMAP | Acylation Catalyst | Nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate. bdmaee.net |

Chemical Reactivity and Derivatization of the Compound Scaffold

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The benzyloxycarbonyl (Cbz) protecting group modulates the nucleophilicity of the nitrogen atom, while the carboxylic acid provides a handle for activation and coupling reactions. The isopropyl side chain of the valine residue can also undergo specific chemical modifications.

Oxidation Reactions and Alpha-Keto Acid Derivatives

The oxidation of N-acyl amino acids presents a valuable route to the corresponding α-keto acids, which are important intermediates in various biological and synthetic pathways. In the case of this compound, the oxidation of the α-carbon leads to the formation of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovalerate. This transformation can be achieved using various oxidizing agents. For the closely related compound, (S)-N-(benzyloxycarbonyl)-N-methylvaline, oxidation to an oxidized valine derivative has been reported using reagents such as potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) in what is known as a Jones oxidation . These methods, while effective, often require careful control of reaction conditions to avoid over-oxidation and other side reactions. The resulting α-keto acid is a precursor in the biosynthesis of other amino acids and can be utilized in the synthesis of various biologically active molecules yeastgenome.orgsigmaaldrich.comnih.govnih.govmedchemexpress.com.

Reductive Cleavage of Protecting Groups

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group that can be selectively removed under reductive conditions, most commonly through catalytic hydrogenolysis. This process involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via the cleavage of the C-O bond of the benzyl group, liberating the free amine, toluene, and carbon dioxide. This method is highly efficient and generally proceeds without racemization of the chiral center researchgate.net. Alternative methods for the reductive cleavage of N-C bonds exist, including the use of photoactivated electron transfer from a neutral organic donor, which can cleave challenging sulfonamides and other protected amines at room temperature researchgate.net.

Substitution Reactions at Nitrogen and Carboxyl Functionalities

The nitrogen and carboxyl functionalities of this compound are primary sites for substitution reactions, enabling the elongation of peptide chains and the introduction of diverse molecular fragments.

Substitution at the Nitrogen Functionality:

While the nitrogen is protected by the benzylcarbamoyl group, further substitution, such as N-alkylation, can be achieved. For instance, the N-methylation of Cbz-L-valine can be accomplished by treating it with a base like sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with a methylating agent such as methyl iodide (MeI) monash.edu. This reaction introduces an N-methyl group, a common modification in peptide-based therapeutics to enhance metabolic stability and conformational properties. Selective mono-N-alkylation of amino groups can also be achieved through various strategies, including the use of chelating agents like 9-borabicyclononane (9-BBN) for amino alcohols organic-chemistry.org.

Substitution at the Carboxyl Functionality:

The carboxylic acid group is readily activated for amide bond formation, a cornerstone of peptide synthesis. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization luxembourg-bio.comfishersci.co.uk. More modern coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which offer high efficiency and are particularly useful for coupling sterically hindered amino acids chemicalbook.com. The activated carboxyl group can then react with the amino group of another amino acid or amine to form a new amide bond chemicalbook.comnih.govresearchgate.netnih.gov. For example, Cbz-N-methyl-L-valine has been coupled with various amines using DCC and 4-dimethylaminopyridine (DMAP) or HATU and diisopropylethylamine (DIEA) to synthesize biologically active peptides and drug linkers chemicalbook.com.

Optimization and Scale-Up of Synthetic Processes

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions and the exploration of more efficient manufacturing technologies.

Reaction Condition Optimization for Yield and Purity

The optimization of the synthesis of this compound and its derivatives focuses on maximizing yield and purity while minimizing costs and environmental impact. For the N-methylation of Cbz-L-valine, key parameters to optimize include the choice of base, methylating agent, solvent, and temperature. The use of an excess of methyl iodide is often noted as a key parameter for achieving complete conversion . Purification methods, such as crystallization or chromatography, are also critical for obtaining a high-purity product. In the context of amide bond formation, the choice of coupling reagent, solvent, and base, as well as the order of addition of reagents, can significantly impact the yield and stereochemical integrity of the product luxembourg-bio.com. For instance, a patented synthesis of N-methoxycarbonyl-L-valine highlights the importance of temperature control and pH adjustment during workup to achieve high purity and yield on a larger scale google.com.

Flow Chemistry Approaches for Amino Acid Derivative Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and process control. The synthesis of N-protected amino acids and their subsequent use in peptide synthesis are well-suited for flow chemistry applications durham.ac.ukthieme-connect.deresearchgate.net. In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved purity, and reduced reaction times compared to traditional batch processes. For example, the synthesis of N-protected amino ketones has been achieved in continuous flow with high efficiency and short reaction times researchgate.net. While the direct application of flow chemistry to the synthesis of this compound is not extensively documented in the provided search results, the successful application of this technology to the synthesis of other N-protected amino acids and peptides suggests its potential for the efficient and scalable production of this compound and its derivatives durham.ac.ukrsc.org.

Molecular Design and Structural Analysis

Stereochemical Considerations in L-Valine Derivatives

The stereochemistry of N-(Benzylcarbamoyl)-3-methyl-L-valine is fundamentally dictated by the L-valine core, which imparts chirality to the molecule.

Like most amino acids, with the exception of glycine, L-valine possesses a chiral center at the alpha-carbon (Cα). libretexts.org This chirality is crucial, as all naturally occurring proteins in living organisms are composed of L-amino acids. libretexts.org In this compound, this single chiral center at the Cα of the valine residue determines the molecule's absolute configuration, designated as (S) in the Cahn-Ingold-Prelog priority system.

The stereochemical integrity, or enantiomeric purity, of this compound is critical. The presence of even trace amounts of the D-enantiomer can have significant implications in biological and chemical applications. rsc.orgrsc.org Techniques such as high-performance liquid chromatography (HPLC) with chiral columns are employed to separate and quantify the enantiomers, ensuring high enantiomeric purity. rsc.org A detailed analysis of L-valine's structure reveals a "chirality chain," where the configuration at the Cα position influences the torsion angles and the geometry of the adjacent carboxyl group, causing it to distort from a planar structure into a chiral flat tetrahedron. nih.gov This inherent chirality originating from the L-valine backbone is a defining feature of its derivatives. nih.gov

The defined stereochemistry of amino acid derivatives is a key factor in the formation of secondary structures like helices in polymers. nih.govthinkdochemicals.com When amino acids like L-valine are polymerized, the steric repulsion of their bulky side groups can force the main chain into a single-handed helical conformation. nih.gov The chiral pendant groups of the monomers induce a regular, single-directional helical structure in the resulting polymer. tandfonline.com

Polymers synthesized from L-valine derivatives can form stable helical structures, often stabilized by intramolecular hydrogen bonds between adjacent amide groups. tandfonline.com The specific type and configuration of the amino acid pendant group significantly influence the final helical conformation. tandfonline.com Therefore, this compound, with its specific stereocenter and potential for hydrogen bonding via the carbamoyl (B1232498) group, could serve as a monomer for the synthesis of polymers with predictable and stable helical structures. tandfonline.comnih.gov

Conformational Analysis

The three-dimensional shape, or conformation, of this compound is determined by rotations around its single bonds. This conformation can be elucidated using a combination of spectroscopic methods and X-ray crystallography on related structures.

Spectroscopic techniques provide valuable insight into the molecular structure and conformation of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. For a related compound, N-Boc-L-valine, ¹H NMR signals show distinct peaks for the valine side chain, the α-proton, and the protecting group. chemicalbook.com Similarly, for this compound, characteristic signals would be expected for the isopropyl group protons, the α-proton, and the protons of the benzyl (B1604629) group and the amide N-H. hmdb.cahmdb.ca The coupling constants between these protons can provide information about the dihedral angles and thus the preferred conformation of the molecule.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~0.9 - 1.1 (two doublets) | ~17 - 19 |

| Isopropyl CH | ~2.1 - 2.3 (multiplet) | ~30 - 32 |

| α-CH | ~4.1 - 4.3 (doublet of doublets) | ~58 - 60 |

| Benzyl CH₂ | ~4.3 - 4.5 (doublet) | ~44 - 46 |

| Aromatic CH | ~7.2 - 7.4 (multiplet) | ~127 - 129 |

| Carboxylic Acid C | Not applicable | ~175 - 178 |

| Carbamoyl C=O | Not applicable | ~156 - 158 |

Data compiled from typical values for similar structures. chemicalbook.comlibretexts.orgchemicalbook.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.govnih.gov The CD spectrum of an L-amino acid derivative like this compound would be expected to show a positive Cotton effect for the carboxyl chromophore, which is characteristic of the L-configuration. rsc.org CD spectra have been used to confirm the configuration and study the conformational behavior of L-valine and other amino acids in solution. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of the key functional groups. The spectrum would be dominated by strong absorptions from the two carbonyl groups (carboxylic acid and carbamoyl) and the N-H bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| N-H (Amide/Carbamoyl) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretch (H-bonded dimer) | 1700 - 1725 |

| C=O (Amide I band) | Stretch (Carbamoyl) | 1630 - 1680 |

| N-H (Amide II band) | Bend | 1510 - 1570 |

| C-C (Aromatic) | Stretch (in-ring) | 1400 - 1600 |

Data compiled from typical values for amides and carboxylic acids. libretexts.orgkhanacademy.orglibretexts.org

Computational Chemistry and Molecular Modeling

In conjunction with experimental techniques, computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's minimum energy conformations, predict vibrational frequencies for IR spectra, and determine NMR chemical shifts.

Time-dependent DFT (TD-DFT) calculations, for instance, have been successfully used to reproduce the experimental CD spectra of valine, helping to assign the observed electronic transitions. researchgate.net Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule in different solvent environments, providing a dynamic picture of its behavior that complements the static information from spectroscopic and crystallographic methods. These computational approaches allow for a deeper understanding of how the interplay of intramolecular forces and interactions with the environment governs the molecule's structure and properties.

Density Functional Theory (DFT) Studies of Molecular Structure

No specific DFT studies for this compound were identified.

Molecular Dynamics Simulations for Conformational Space Exploration

No specific molecular dynamics simulations for this compound were found.

In Silico Analysis of Ligand-Target Interactions (Excluding Clinical Targets)

No specific in silico studies detailing the ligand-target interactions of this compound with non-clinical targets are available.

Applications in Advanced Chemical and Biochemical Research

Role as a Synthetic Building Block in Complex Molecular Architectures

As a chiral building block, N-(Benzylcarbamoyl)-3-methyl-L-valine provides a reliable and stereochemically defined unit for asymmetric synthesis. The benzyloxycarbonyl (Cbz or Z) group masks the nucleophilicity of the valine's amino group, allowing for selective reactions at the carboxylic acid terminus. This protecting group is stable under various conditions but can be removed cleanly, typically through hydrogenolysis, making it ideal for multi-step syntheses.

The primary application of this compound is in peptide synthesis. The Cbz group prevents the amino group of the valine molecule from participating in unwanted side reactions during the formation of a peptide bond. In a typical peptide coupling reaction, the carboxylic acid of Cbz-L-valine is activated, often using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of an amide bond with the free amino group of another amino acid or peptide chain. masterorganicchemistry.com

This strategy allows for the sequential and controlled addition of amino acid residues, building a polypeptide chain with a defined sequence. masterorganicchemistry.com The stability of the Cbz group is compatible with various coupling strategies, including both solution-phase and solid-phase peptide synthesis. researchgate.net Once the desired peptide sequence is assembled, the Cbz group can be removed to reveal the N-terminus of the peptide for further elongation or to yield the final, deprotected molecule. masterorganicchemistry.com The use of N-carboxylic acid anhydrides (NCAs) derived from amino acids also represents a method for peptide synthesis that can offer high yields and short reaction times. wikipedia.org

Table 1: Exemplary Peptide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield | Reference |

| Cbz-N-methyl-L-valine | An amine | HATU, DIEA | Dipeptide product | 93% | chemicalbook.com |

| z-Valine | N-methylaniline | DCC, DMAP | Dipeptide product | 78% | chemicalbook.com |

Beyond standard peptides, this compound is a key intermediate for synthesizing a variety of substituted valine products. chemicalbook.com Its protected nature allows for chemical modifications at other parts of the molecule or for its incorporation into larger, non-peptidic structures. Research has demonstrated its use as a reactant in the multi-step synthesis of complex molecules, including drug linkers for antibody-drug conjugates and specialized substituted phenethylamine (B48288) derivatives. chemicalbook.com In these syntheses, the Cbz-valine unit is activated at its carboxyl group and coupled with other complex amines to form larger molecules. chemicalbook.com

For example, it has been used in a reaction with 2-(3-t-butyl-4-hydroxyphenyl)-1-(1,3,4-oxadiazol-2-yl)ethylamine and CMPI in the presence of triethylamine (B128534) to form a more complex substituted amide. chemicalbook.com This versatility makes it a valuable building block for creating diverse chemical libraries and novel molecular entities in drug discovery. researchgate.netnih.gov

The incorporation of this compound and its N-methylated counterpart is critical in the synthesis of biologically active peptides and peptidomimetics. chemicalbook.comnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified structures to improve properties like stability against enzymatic degradation and better bioavailability. nih.govnsf.gov

N-methylation of the peptide backbone, for which Cbz-N-methyl-L-valine is a direct precursor, is a common strategy in peptidomimetic design. nih.gov This modification can restrict the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, N-methylated peptides often exhibit increased resistance to proteases, enhancing their therapeutic potential. nih.gov The ribosomal synthesis of peptides containing N-methylated amino acids, including N-methyl valine, has been demonstrated as a powerful tool for creating novel peptidomimetics. nih.gov

Design and Evaluation of Peptidomimetics and Enzyme Inhibitors (In Vitro Studies)

The structural characteristics of the valine side chain—its moderate size, hydrophobicity, and branched nature—make it a frequent component in the active sites of enzyme inhibitors. Cbz-L-valine serves as a foundational element in the rational design of such inhibitors.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com Valine derivatives are often used in these studies to probe the steric and hydrophobic requirements of an enzyme's binding pocket. nih.govnih.gov By systematically modifying molecules containing a valine scaffold and assessing their inhibitory activity, researchers can build a model for optimal enzyme binding.

In the context of developing synthetic cannabinoid receptor agonists, for instance, SAR studies have shown that the valinamide (B3267577) moiety provides a specific level of affinity and potency compared to other amino acid derivatives like tert-leucinamide or phenylalaninamide. nih.govebi.ac.uk While not enzyme inhibitors, these studies exemplify the principle of how the valine structure influences biological activity. nih.govebi.ac.ukresearchgate.net More directly, N-aryl substituted L-valine derivatives have been designed and screened as potential matrix metalloproteinase (MMP) inhibitors, with SAR studies focusing on the impact of different substituents on their biological effect. nih.gov

Table 2: SAR Insights from Valine-Derived Compounds

| Compound Series | Structural Variation | Observation | Biological Target | Reference |

| Indole/Indazole Carboxamides | Amino acid side-chain (Valine vs. tert-Leucine vs. Phenylalanine) | Affinities and potencies: tert-leucinamides > valinamides >> phenylalaninamides | Cannabinoid Receptors (CB1/CB2) | nih.gov |

| N-aryl substituted amino acids | Capping group (alkyl chain length) on a valine core | A 6-carbon chain was identified as a weak activator of adipocyte differentiation | Peroxisome proliferator-activated receptor γ (PPARγ) | nih.gov |

A significant application of this compound is in the synthesis of protease inhibitors, particularly those containing the unusual amino acid statine (B554654) or its derivatives. Statine is a γ-amino acid that acts as a transition-state analog inhibitor of aspartic proteases, such as renin and HIV protease.

Development of Research Probes and Ligands

Chemical probes are small molecules used to study and manipulate biological systems. N-acyl amino acids can serve as valuable chemical probes due to their ability to interact with specific biological targets. nih.gov The benzylcarbamoyl moiety of this compound could be functionalized with reporter groups (e.g., fluorescent tags or biotin) to create probes for identifying and characterizing binding partners in complex biological samples.

These probes can be utilized in techniques such as:

Affinity Chromatography: To isolate and identify proteins that bind to the L-valine derivative.

Fluorescence Microscopy: To visualize the subcellular localization of the target protein.

Proteomics-Based Approaches: To identify the full spectrum of interacting proteins.

The principles of rational drug design are often applied to develop ligands for specific molecular targets, such as enzymes or receptors. The structure of this compound provides a scaffold that can be systematically modified to optimize binding affinity and selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how L-valine derivatives will interact with a target protein. This information guides the synthesis of new analogs with improved properties. For example, modifications to the benzyl (B1604629) group or the valine side chain could be explored to enhance interactions with the binding pocket of a target enzyme. The development of such targeted ligands is a cornerstone of modern drug discovery and chemical biology.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-valine |

Analytical Methodologies in Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are central to separating N-(Benzylcarbamoyl)-3-methyl-L-valine from unreacted starting materials, byproducts, and other impurities. These techniques are crucial for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. Due to the compound's moderate polarity, reversed-phase HPLC is the most common approach. In this method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) and eluted with a polar mobile phase.

The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method can be optimized for high resolution and sensitivity, making it suitable for quantifying even minor impurities. nih.govpickeringlabs.com While specific application notes for this compound are not prevalent, standard methods for N-acyl amino acid derivatives are readily adapted. mdpi.com For these types of analyses, a UV detector is typically employed, as the benzyl (B1604629) group provides a strong chromophore. nih.govaxionlabs.com

Below is a table representing typical conditions for the HPLC analysis of N-acyl-L-valine derivatives.

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water, often with an acidic modifier like 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~220 nm or ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of this compound, as it provides not only retention time data but also mass information, which aids in unequivocal peak identification. nih.govthermofisher.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI is well-suited for polar molecules like amino acid derivatives, generating protonated molecular ions [M+H]+ with minimal fragmentation. The mass analyzer then confirms the molecular weight of the compound. For this compound (molar mass ~264.31 g/mol ), the expected ion would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Expected Ion [M+H]+ (m/z) |

| This compound | C14H20N2O3 | 264.1474 | 265.1547 |

This technique is particularly useful for identifying byproducts in a reaction mixture and confirming the identity of the desired product peak in an HPLC chromatogram. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction, such as the synthesis of this compound from L-valine and a benzylating agent. crsubscription.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase.

The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. psu.edu L-valine, being highly polar, will have a low retention factor (Rf), while the less polar product, this compound, will travel further up the plate, resulting in a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Visualization is typically achieved using UV light (due to the aromatic ring) or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine of L-valine but not with the acylated product. reachdevices.comresearchgate.net

| Compound | Expected Rf Value | Visualization |

| L-Valine | Low | Ninhydrin stain |

| This compound | High | UV light (254 nm) |

| Representative Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) with a small amount of Acetic Acid |

Spectroscopic Techniques for Structural Confirmation

While chromatography assesses purity and mixture composition, spectroscopic techniques are required to confirm the covalent structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the benzyl group (typically in the 7.2-7.4 ppm region), the benzylic CH₂ group, the protons of the valine backbone (α-H, β-H), and the two diastereotopic methyl groups of the isopropyl moiety. chemicalbook.com The coupling patterns and integration of these signals help to confirm the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons (carboxyl and carbamoyl), the aromatic carbons of the benzyl group, and the aliphatic carbons of the valine residue. mdpi.com

Table of Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | ~4.30 | Doublet |

| Amide (NH) | Variable | Broad Singlet/Triplet |

| Valine α-H | ~4.20 | Doublet of Doublets |

| Valine β-H | ~2.15 | Multiplet |

Table of Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (COOH) | ~175 |

| Carbamoyl (B1232498) (C=O) | ~157 |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzylic (CH₂) | ~45 |

| Valine α-C | ~60 |

| Valine β-C | ~31 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. researchgate.net As mentioned in the LC-MS section, soft ionization techniques provide the molecular ion peak, confirming the compound's mass.

For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is often unique to the molecule's structure. For this compound, predictable fragmentation pathways include cleavage of the amide bonds and loss of the benzyl group. researchgate.netresearchgate.net

Table of Expected Key Fragment Ions in ESI-MS/MS

| Fragment Description | Structure of Ion | Expected m/z |

|---|---|---|

| Protonated Molecule | [M+H]+ | 265.2 |

| Loss of water | [M+H - H₂O]+ | 247.2 |

| Loss of benzyl group | [M+H - C₇H₇]+ | 174.1 |

| Benzyl cation | [C₇H₇]+ | 91.1 |

This fragmentation data provides strong evidence for the presence of both the benzylcarbamoyl and the valine moieties within the molecule, serving as a final confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. The analysis of the IR spectrum for this compound allows for the confirmation of its key structural features, including the amide linkages, the carboxylic acid, the aromatic ring, and the aliphatic side chain.

The major absorption bands expected in the IR spectrum of this compound are associated with the stretching and bending vibrations of its constituent bonds. The presence of the carbamoyl and the valine's own amide linkage results in characteristic N-H and C=O stretching vibrations. The carboxylic acid group is identifiable by its distinctive O-H and C=O stretching bands. Furthermore, the benzyl group introduces absorptions typical of aromatic C-H and C=C bonds, while the isopropyl group of the valine residue contributes to the aliphatic C-H signals.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below. These values are based on established ranges for similar functional groups found in organic molecules. researchgate.netlibretexts.orgvscht.czlibretexts.orgyoutube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | N-H Stretch | 3350 - 3250 | Medium |

| Carboxylic Acid (O-H) | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1630 | Strong |

| Carboxylic Acid C=O | C=O Stretch | 1760 - 1690 | Strong |

| Amide N-H (Amide II) | N-H Bend | 1550 - 1510 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Out-of-plane Bend | 900 - 675 | Medium to Strong |

Circular Dichroism (CD) for Chiroptical Properties and Conformation

Circular Dichroism (CD) spectroscopy is an essential analytical method for investigating the chiroptical properties and conformational aspects of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides valuable information about the stereochemistry of the molecule and the secondary structure of its backbone.

The chirality of this compound originates from the L-valine residue, which possesses a stereogenic center at the α-carbon. The presence of the benzylcarbamoyl group, which contains an aromatic chromophore, is particularly significant for CD analysis. Aromatic groups in proximity to a chiral center can give rise to distinct CD signals due to the coupling of electronic transitions within the chromophore with the chiral environment. researchgate.net

The CD spectrum of this compound is expected to exhibit Cotton effects, which are characteristic positive or negative peaks, in the regions where the aromatic and amide chromophores absorb light. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores and, therefore, provide insights into the preferred conformation of the molecule in solution. Theoretical studies on L-valine and its derivatives have shown that different conformers can produce significantly different CD spectra. mdpi.comresearchgate.net

The analysis of the CD spectrum can help in determining the absolute configuration of the chiral center and in studying conformational changes induced by factors such as solvent polarity or temperature. The interaction between the benzyl group and the chiral valine moiety is expected to result in a unique chiroptical signature for this compound.

| Chromophore | Expected Wavelength Range (nm) | Associated Electronic Transitions |

| Benzyl (Aromatic) | 250 - 270 | π → π |

| Amide (Carbamoyl) | 210 - 240 | n → π |

| Carboxyl | ~210 | n → π* |

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for N-Substituted Valine Derivatives

The synthesis of N-substituted valine derivatives is evolving beyond traditional methods, with a focus on efficiency, diversity, and stereochemical control. Modern advancements are geared towards creating complex molecules with high precision.

A common strategy involves the acylation of the valine nitrogen atom. This can be achieved through various coupling reactions. For instance, the synthesis of N-aryl substituted valine derivatives has been accomplished using a two-step procedure that employs the BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent for the efficient coupling of carboxylic acids to the amino acid ester. nih.gov Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in the presence of an activating agent such as 4-Dimethylaminopyridine (DMAP). chemicalbook.comscielo.org.mx

Protecting groups are crucial in these syntheses. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used to temporarily block the amino function while other parts of the molecule are modified. prepchem.comgoogle.com Recent research also explores synthetic routes that avoid protection and deprotection steps altogether, which can streamline the manufacturing process and reduce waste. rsc.org

Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for generating molecular diversity. These one-pot reactions combine three or more reactants to form a product that incorporates substantial portions of all the starting materials, offering an efficient pathway to novel and complex N-substituted amino acid scaffolds. researchgate.net

Table 1: Comparison of Modern Synthetic Reagents for N-Acylation of Valine

| Reagent/Method | Description | Key Advantages |

| BOP | Phosphonium-based coupling agent. | High efficiency and yields for amide bond formation. nih.gov |

| HATU/DIEA | Uronium-based coupling agent with a non-nucleophilic base. | Fast reaction times and effective for sterically hindered couplings. chemicalbook.com |

| EDC/DMAP | Carbodiimide-based method. | Widely used, cost-effective, and versatile for various substrates. scielo.org.mx |

| MCRs | One-pot synthesis involving three or more components. | High atom economy, operational simplicity, and rapid generation of molecular diversity. researchgate.net |

Exploration of Novel Biochemical and Biophysical Applications (Non-Clinical)

Beyond their role as building blocks for peptides, N-substituted valine derivatives are being investigated for a range of non-clinical biochemical and biophysical applications. Their unique structures allow them to interact with biological systems in novel ways.

In the field of metabolic research, specific N-aryl substituted valine derivatives have been identified as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.govsigmaaldrich.com These compounds have been shown to increase insulin-stimulated glucose uptake in adipocytes and promote the conversion of white to brown adipocytes in vitro, suggesting their potential as tool compounds for studying metabolic regulation. nih.gov

Another significant area of application is in the modification of natural products and the development of peptide-based research tools. Incorporating N-substituted valine and other non-proteinogenic amino acids into peptide sequences can dramatically improve their properties, such as stability against enzymatic degradation and cell permeability. nih.govthedailyscientist.org This allows for the creation of more robust molecular probes for studying biological processes.

A particularly novel application lies in the industrial and environmental sector. Certain N-substituted amino acids have been shown to function as effective and environmentally friendly corrosion and scale inhibitors in cooling water systems. researchgate.net This biophysical application leverages the ability of these molecules to interact with metal surfaces and mineral ions, preventing fouling and degradation of industrial equipment.

Integration of Computational and Experimental Approaches in Design

The design of novel N-substituted valine derivatives is increasingly driven by a synergistic combination of computational and experimental techniques. This integrated approach accelerates the discovery of molecules with desired properties by predicting their behavior before synthesis.

Computational Tools in Design:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to design derivatives with high affinity and selectivity. It has been used to study the interaction of amino acid derivatives with enzymes and receptors. ijcce.ac.irnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand how a valine derivative might interact with a biological membrane or a protein binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, enabling the prediction of the activity of new, unsynthesized compounds. excli.de

Density Functional Theory (DFT): DFT methods are used to investigate the electronic structure and properties of molecules, which can be applied to predict characteristics like the nonlinear optical (NLO) properties of materials derived from amino acids. researchgate.net

This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient exploration of chemical space. mdpi.comnih.gov For example, in silico studies can first identify promising candidates from a virtual library, which are then synthesized and tested in vitro. The experimental results are then used to refine the computational models for the next round of design. mdpi.comnih.gov This feedback loop significantly reduces the time and resources required to develop derivatives with specific functions.

Development of Advanced Analytical Techniques for Complex Derivatives

The increasing complexity of synthesized N-substituted valine derivatives necessitates the use of advanced analytical techniques for their thorough characterization and quality control. A combination of spectroscopic and chromatographic methods is typically employed to confirm the structure, purity, and physicochemical properties of these compounds.

Table 2: Key Analytical Techniques for Characterizing N-Substituted Valine Derivatives

| Technique | Purpose | Information Provided |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the molecular skeleton, including connectivity of atoms (¹H, ¹³C NMR) and stereochemistry. mdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular mass of the synthesized compound and can provide fragmentation data for structural confirmation. mdpi.com |

| FTIR Spectroscopy | Functional Group Identification | Identifies the presence of key functional groups (e.g., amides, carbonyls, aromatic rings) within the molecule. researchgate.net |

| UV-Vis Spectroscopy | Electronic Transitions | Provides information about conjugated systems and is used to study optical properties. researchgate.net |

| X-ray Crystallography | 3D Structure Determination | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural proof. iucr.org |

| HPLC | Purity Assessment | Separates the target compound from impurities, allowing for accurate determination of purity. mdpi.com |

| Thermal Analysis (TGA/DSC) | Thermal Stability | Measures changes in physical and chemical properties as a function of temperature, indicating stability and phase behavior. researchgate.net |

These techniques, when used in concert, provide a comprehensive profile of the synthesized derivative, ensuring its identity and quality for subsequent research and application.

Potential for Material Science and Polymer Chemistry Applications (e.g., Helical Polymers)

The inherent chirality of L-valine makes its N-substituted derivatives highly valuable building blocks in material science, particularly for the synthesis of chiral polymers with ordered secondary structures. One of the most promising areas is the creation of helical polymers.

When chiral amino acid derivatives are incorporated into polymer chains, they can induce a preferred screw-sense, leading to the formation of stable, one-handed helical structures. nih.gov This is often driven by non-covalent interactions, such as intramolecular hydrogen bonding between adjacent monomer units. rsc.org For example, polystyrene derivatives with chiral amino acid side groups have been shown to adopt stable helical conformations. rsc.org

These helical polymers exhibit unique optical properties and have potential applications in several advanced fields:

Chiral Separation: Helical polymers can be used as the stationary phase in chromatography (chiral stationary phases, CSPs) to separate enantiomers. nih.gov

Asymmetric Catalysis: The defined chiral environment within a helical polymer can be exploited to catalyze chemical reactions with high stereoselectivity.

Biomimetic Materials: The helical structure is fundamental to many biological macromolecules like proteins (α-helix) and DNA. sci-hub.se Synthetic helical polymers based on amino acids can mimic these natural structures and are being explored for applications in drug delivery and tissue engineering. researchgate.net

The ability to control the helical structure of a polymer by designing the specific N-substituted amino acid monomer opens up possibilities for creating advanced materials with tailored functions. acs.org

Q & A

Q. How does this compound compare to other Cbz-protected amino acids in peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.